molecular formula C24H15ClN2OS B12271767 6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol

6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol

Cat. No.: B12271767
M. Wt: 414.9 g/mol
InChI Key: CYNWAYPHSJWPQR-UHFFFAOYSA-N
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Description

6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol is a synthetic quinoline derivative characterized by a hydroxyl group at position 2, a chlorine substituent at position 6, a phenyl group at position 4, and an isoquinolin-1-ylsulfanyl moiety at position 3. The isoquinoline-sulfanyl group introduces steric bulk and aromatic stacking capabilities, which may impact binding to biological targets or crystalline packing efficiency. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors reliant on hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C24H15ClN2OS

Molecular Weight

414.9 g/mol

IUPAC Name

6-chloro-3-isoquinolin-1-ylsulfanyl-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C24H15ClN2OS/c25-17-10-11-20-19(14-17)21(16-7-2-1-3-8-16)22(23(28)27-20)29-24-18-9-5-4-6-15(18)12-13-26-24/h1-14H,(H,27,28)

InChI Key

CYNWAYPHSJWPQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Sulfur Introduction: The isoquinolin-1-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using isoquinoline-1-thiol and a suitable leaving group.

    Phenyl Substitution: The phenyl group at the 4th position can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to the formation of amines or dihydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydroquinolines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Core Scaffold Differences

The compound is compared to three structural analogues:

  • C1: (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (indolinone core)
  • C2: (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (indolinone core)
  • 3-(4-ethylphenyl)sulfonyl-6-fluoranyl-1-(phenylmethyl)-7-pyrrolidin-1-yl-quinolin-4-one (quinolinone core) .

Table 1: Structural Comparison

Compound Core Scaffold Key Substituents Hydrogen-Bonding Groups
6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol Quinolin-2-ol Cl (C6), Ph (C4), isoquinolin-1-ylsulfanyl (C3) -OH (C2)
C1 Indolin-2-one Cl (C6), 2-chlorobenzylidene (C3) Ketone (C2)
C2 Indolin-2-one Cl (C6), 2-nitrobenzylidene (C3) Ketone (C2)
Quinolin-4-one derivative Quinolin-4-one F (C6), 4-ethylphenylsulfonyl (C3), benzyl (C1), pyrrolidinyl (C7) None (ketone at C4)

Key Observations :

  • The hydroxyl group in the target compound distinguishes it from the ketone-containing indolinones (C1/C2) and quinolinone derivative, enabling stronger hydrogen-bond donor capacity .
Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical and ADME Profiles

Property Target Compound C1 C2 Quinolin-4-one Derivative
LogP ~3.8 (predicted) 3.5 2.9 ~4.2 (predicted)
Water Solubility Moderate (hydroxyl) Low Moderate (nitro) Low (sulfonyl, fluorine)
BBB Penetration Unlikely Moderate Low Likely (lipophilic)
CYP450 Inhibition Moderate (predicted) Substrate (CYP3A4) Substrate (CYP2D6) Unknown

Key Findings :

  • The hydroxyl group in the target compound may improve solubility relative to C1 but reduce lipophilicity compared to the quinolin-4-one derivative .
  • C1 exhibits superior intestinal absorption and BBB penetration due to balanced logP and smaller substituents, whereas the target compound’s bulkier isoquinoline group may limit membrane permeability .
  • The quinolin-4-one derivative’s sulfonyl and fluoranyl groups likely enhance metabolic stability but reduce solubility .
Electronic and Reactivity Parameters

Density Functional Theory (DFT) studies on C1 and C2 (B3LYP/6-311G(d,p)) revealed:

  • C2 : Higher electrophilicity index (nitro group) but lower stability vs. C1.
  • Target Compound: The hydroxyl and chlorine substituents likely increase electrophilicity at the quinoline core, while the sulfur atom in the sulfanyl group may contribute to polarizability and dispersion interactions .

Table 3: Global Reactivity Parameters (GRP)

Parameter Target Compound (Predicted) C1 C2
HOMO-LUMO Gap (eV) ~4.5 5.2 4.1
Electrophilicity (ω) ~2.3 1.8 2.6
Chemical Hardness (η) ~2.2 2.6 2.0

Insights :

  • The smaller HOMO-LUMO gap in the target compound vs.
  • The nitro group in C2 lowers chemical hardness, correlating with its higher radical scavenging activity in DPPH/ABTS assays .
Hydrogen-Bonding and Supramolecular Interactions

The hydroxyl group in the target compound enables robust hydrogen-bond networks, contrasting with the ketone-based indolinones (C1/C2) and sulfonyl-containing quinolinone. Etter’s graph set analysis highlights that hydroxyl-quinoline derivatives often form linear chains (C(6) motifs), whereas sulfonyl groups favor weaker, bifurcated interactions . This difference may influence crystalline packing or binding to polar enzyme active sites.

Biological Activity

6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol (CAS Number: 1160271-48-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

The molecular formula of 6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol is C24H15ClN2OSC_{24}H_{15}ClN_{2}OS, with a molecular weight of 414.9 g/mol. The compound features a chloro group and an isoquinoline moiety that may contribute to its biological activities.

PropertyValue
Molecular Formula C24H15ClN2OS
Molecular Weight 414.9 g/mol
CAS Number 1160271-48-6

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating similar compounds found that modifications in the structure, such as the introduction of chloro and sulfanyl groups, enhance antimicrobial efficacy against various bacterial strains. The exact mechanisms often involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively documented. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. For instance, derivatives with phenyl and chloro substitutions have demonstrated cytotoxic effects against breast and colon cancer cell lines.

Case Study: Anticancer Effects

A case study involving a related compound demonstrated its ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor volume when treated with the compound, suggesting its potential as a therapeutic agent.

Anti-inflammatory Activity

Quinoline derivatives are also known for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial in managing conditions like arthritis and other inflammatory diseases.

The biological activities of 6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : Induction of cell cycle arrest at various phases, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

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